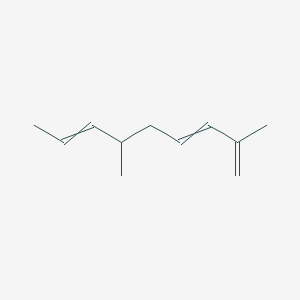

2,6-Dimethylnona-1,3,7-triene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

374114-72-4 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

2,6-dimethylnona-1,3,7-triene |

InChI |

InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5-8,11H,2,9H2,1,3-4H3 |

InChI Key |

JBGDWLUXDXLDPL-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)CC=CC(=C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of 2,6 Dimethylnona 1,3,7 Triene

Precursor Compounds and Metabolic Origins

The formation of 2,6-Dimethylnona-1,3,7-triene, often referred to as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), is not confined to a single biosynthetic route. Instead, its production is initiated from a range of precursor molecules, reflecting a diversity in metabolic strategies across different plant species and even within different tissues of the same plant.

Farnesyl Diphosphate (B83284) (FDP) Metabolism in this compound Synthesis

Farnesyl diphosphate (FDP), a central C15 intermediate in the terpenoid biosynthetic pathway, serves as a primary precursor for the synthesis of sesquiterpenes. mdpi.comfrontiersin.orgmdpi.com The biosynthesis of DMNT is intricately linked to FDP metabolism, as FDP is the substrate for the formation of (E)-Nerolidol, a direct precursor to DMNT. researchgate.net FDP itself is synthesized through the condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP), a reaction catalyzed by farnesyl diphosphate synthase (FPS). nih.govsemanticscholar.org While FDP has numerous metabolic fates within an organism, its conversion to (E)-Nerolidol represents a committed step towards the formation of DMNT in many plants. researchgate.net The regulation of FDP synthase and the subsequent channeling of FDP towards sesquiterpene synthases are critical control points in the production of DMNT and other sesquiterpenoid-derived compounds. nih.gov

(E)-Nerolidol Pathway to this compound

The most extensively characterized pathway for DMNT biosynthesis involves the oxidative degradation of the C15 sesquiterpene alcohol, (E)-Nerolidol. researchgate.netmdpi.com This route has been identified in a variety of plant species, including maize, cucumber, and lima bean. researchgate.net The process unfolds in two principal enzymatic steps. First, farnesyl diphosphate (FDP) is converted to (E)-Nerolidol by the enzyme (E)-nerolidol synthase (NES). researchgate.netenzyme-database.org This terpene synthase catalyzes the cyclization-free hydrolysis of FDP to form the acyclic alcohol. enzyme-database.org Subsequently, (E)-Nerolidol undergoes an oxidative cleavage reaction, which removes a four-carbon fragment to yield the C11 compound, DMNT. mdpi.comresearchgate.netutoronto.ca This transformation is catalyzed by specific cytochrome P450 monooxygenases. mdpi.comresearchgate.net The direct incorporation of labeled (E)-nerolidol into DMNT has provided definitive evidence for this biosynthetic linkage. researchgate.net

Geranyllinalool (B138775) Degradation in this compound Formation

While the degradation of the C20 diterpene alcohol, geranyllinalool, is primarily recognized as the biosynthetic route to the C16 homoterpene, 4,8,12-trimethyltrideca-1,3,7,11-tetraene (B1213921) (TMTT), there is a notable enzymatic link to DMNT formation. mdpi.comresearchgate.netuva.nl Research has shown that a single cytochrome P450 enzyme is capable of catalyzing the oxidative degradation of both (E)-Nerolidol and (E,E)-geranyllinalool to produce DMNT and TMTT, respectively. mdpi.comresearchgate.net For instance, in Arabidopsis thaliana, the cytochrome P450 enzyme CYP82G1 has been demonstrated to facilitate both of these reactions. mdpi.comuva.nlcimap.res.in This suggests a shared enzymatic machinery for the final step in the biosynthesis of these two common herbivore-induced plant volatiles, although they originate from different isoprenoid precursors (C15 and C20).

Arabidiol (B1261647) Degradation as a Biosynthetic Route to this compound

An alternative and distinct biosynthetic pathway to DMNT has been discovered in the roots of Arabidopsis thaliana. uva.nlnih.gov This route does not proceed via the common C15 precursor (E)-Nerolidol, but instead utilizes a C30 triterpenoid, arabidiol, as its starting point. nih.govgrafiati.com In response to stimuli such as infection by the root pathogen Pythium irregulare, arabidiol undergoes an oxidative cleavage. nih.govgrafiati.com This reaction is catalyzed by the cytochrome P450 monooxygenase CYP705A1, which specifically targets arabidiol to produce the C11 volatile DMNT and a C19 ketone, apo-arabidiol. nih.govgrafiati.com This root-specific pathway highlights the metabolic adaptability of plants to produce defense compounds in different tissues through entirely different biosynthetic origins. grafiati.com

Geranylacetone (B162166) as a Precursor to this compound

Geranylacetone has been investigated as a potential intermediate in the biosynthesis of DMNT. It has been proposed that the oxidative degradation of (E)-nerolidol to DMNT might not be a direct conversion but could proceed through the formation of C11-geranylacetone, which is then further cleaved to produce DMNT and acetone. utoronto.ca While this remains an area of ongoing investigation, studies on the biosynthesis of other homoterpenoid structures, such as fuscumol in longhorn beetles, have identified geranylacetone as a key intermediate derived from farnesol. researchgate.net The co-occurrence of geranylacetone and DMNT in the floral volatiles of some plant species, such as certain varieties of Malus, further suggests a potential biochemical relationship. mdpi.com

Enzymatic Mechanisms and Catalysis in this compound Biosynthesis

The biosynthesis of this compound is governed by the catalytic activity of specific enzyme families, primarily terpene synthases (TPS) and cytochrome P450 monooxygenases (CYP450s). These enzymes facilitate the key transformations from general isoprenoid precursors to the final C11 homoterpene.

The initial step in the predominant pathway involves the conversion of farnesyl diphosphate (FDP) to (E)-nerolidol, a reaction catalyzed by (E)-nerolidol synthase (NES), which is a member of the terpene synthase family. researchgate.netenzyme-database.org This enzyme directs the stereospecific conversion of the C15 precursor to the acyclic sesquiterpene alcohol. researchgate.net

The subsequent and final step in the formation of DMNT from (E)-nerolidol is an oxidative cleavage reaction catalyzed by cytochrome P450 enzymes. mdpi.comresearchgate.net In maize, the enzyme CYP92C5 has been identified as a dimethylnonatriene synthase, which converts (E)-nerolidol to DMNT. uniprot.orgelifesciences.org Similarly, in Arabidopsis thaliana, the P450 enzyme CYP82G1 is responsible for this conversion. mdpi.comresearchgate.netuva.nl The catalytic mechanism involves the oxidation of the tertiary alcohol, leading to the cleavage of a C-C bond and the release of DMNT and but-3-en-2-one. uniprot.orgrhea-db.org

In the alternative root-specific pathway found in Arabidopsis, a different P450 enzyme, CYP705A1, catalyzes the oxidative degradation of the C30 triterpene arabidiol to yield DMNT and the C19-degradation product, arabidonol. cimap.res.ingrafiati.com This demonstrates the recruitment of distinct P450s to generate the same volatile compound from different precursors in different parts of the plant.

The enzymatic reactions leading to DMNT are summarized in the table below:

| Pathway | Precursor | Enzyme(s) | Product | Plant/Organism Example |

| Sesquiterpenoid Degradation | Farnesyl Diphosphate | (E)-Nerolidol Synthase | (E)-Nerolidol | Maize, Cucumber, Lima Bean researchgate.netenzyme-database.org |

| (E)-Nerolidol | Cytochrome P450 (e.g., CYP92C5, CYP82G1) | This compound | Maize, Arabidopsis thaliana mdpi.comuva.nluniprot.org | |

| Triterpenoid Degradation | Arabidiol | Cytochrome P450 (CYP705A1) | This compound | Arabidopsis thaliana (roots) nih.govgrafiati.com |

The Role of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a diverse family of enzymes that play a crucial role in the oxidative degradation of various precursors to form DMNT. In Arabidopsis thaliana, the P450 enzyme CYP82G1 is responsible for the formation of both DMNT and the C16 homoterpene TMTT (4,8,12-trimethyltrideca-1,3,7,11-tetraene). uva.nl This enzyme catalyzes the conversion of the sesquiterpenoid nerolidol (B1678203) to DMNT. uva.nl

Another P450, CYP705A1, has been identified in Arabidopsis roots and is involved in an alternative pathway for DMNT production. biocyc.org This enzyme acts on the C30 triterpene diol, arabidiol, to generate DMNT. uva.nlbiocyc.org The gene encoding CYP705A1 is co-expressed with the arabidiol synthase gene, PEN1, in the root stele and meristematic tissue. biocyc.org

In maize (Zea mays), the cytochrome P450 monooxygenases CYP92C5 and CYP92C6 are involved in the biosynthesis of homoterpenes. researchgate.net Specifically, CYP92C5 converts (E)-nerolidol to DMNT. researchgate.netuniprot.org

The Involvement of Terpene Synthases

Terpene synthases (TPSs) are responsible for producing the terpene precursors that are subsequently modified by P450s. The formation of nerolidol, the direct precursor for the canonical DMNT biosynthetic pathway, is catalyzed by specific terpene synthases. In Arabidopsis, AtNES/AtTPS04 is a key enzyme in this process.

Subcellular Compartmentalization of this compound Biosynthesis

The biosynthesis of DMNT is a spatially organized process, with different steps occurring in distinct subcellular compartments. This compartmentalization allows for the efficient channeling of intermediates and the regulation of metabolic pathways.

Cytosolic Pathways

The traditional view of sesquiterpene biosynthesis, including the formation of the DMNT precursor nerolidol, places it in the cytosol. This pathway utilizes farnesyl diphosphate (FPP) derived from the mevalonate (B85504) (MVA) pathway. nih.govmdpi.com The enzymes responsible for converting FPP to nerolidol are typically located in the cytosol. nih.gov

Plastidial Pathways

While the MVA pathway in the cytosol is the primary source of precursors for sesquiterpenes, the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids, is mainly responsible for the synthesis of monoterpenes and diterpenes. nih.govnih.gov However, there is evidence of cross-talk between these two pathways, and some sesquiterpene synthesis may occur in the plastids. cimap.res.in

Mitochondrial Involvement in this compound Production

Interestingly, research has shown that the biosynthesis of DMNT can also have a mitochondrial component. When a linalool (B1675412)/(E)-nerolidol synthase (FaNES1) from strawberry (Fragaria ananassa) was targeted to the mitochondria of transgenic Arabidopsis thaliana plants, it led to the production of (E)-nerolidol and subsequently DMNT. nih.govresearchgate.net This indicates that mitochondria can provide the necessary substrate, FPP, and that the final steps of DMNT synthesis can occur within this organelle. nih.govresearchgate.net

Regulatory Mechanisms of this compound Biosynthesis

The production of DMNT is tightly regulated at multiple levels, ensuring that it is synthesized in response to specific cues, such as herbivore attack. This regulation involves signaling molecules and the differential expression of biosynthetic genes.

The octadecanoid signaling pathway, which includes jasmonic acid (JA), plays a central role in inducing the biosynthesis of many plant volatiles, including DMNT. nih.govnih.gov However, studies have shown that early intermediates in this pathway, such as linolenic acid and 12-oxo-phytodienoic acid (PDA), can also induce DMNT synthesis, sometimes with different resulting volatile profiles compared to JA treatment. nih.govnih.gov

Furthermore, the emission of DMNT can be influenced by various factors, including the specific herbivore feeding on the plant and the time of day. nih.gov For instance, in maize, the expression of genes involved in terpene biosynthesis, such as FPPS3, TPS2, and TPS10, is induced by herbivore-induced plant volatiles (HIPVs) during the day but not at night. researchgate.netnih.gov This suggests a complex interplay between the plant's internal clock and defense responses.

Signal Transduction Pathways (e.g., Jasmonic Acid Pathway, Alamethicin-induced Pathway)

The biosynthesis of this compound is initiated by complex signaling pathways, often triggered by external stimuli such as herbivory or pathogen attack. Two well-studied pathways involve the phytohormone jasmonic acid and the fungal elicitor alamethicin (B1591596).

The Jasmonic Acid (JA) Pathway is a central signaling cascade in plant defense against herbivores. nih.gov Mechanical damage and compounds in herbivore oral secretions trigger a rapid increase in endogenous jasmonic acid levels. oup.com This surge in JA activates a broad spectrum of defense responses, including the production of a complex blend of herbivore-induced plant volatiles (HIPVs), which can include monoterpenes, sesquiterpenes, and homoterpenes like DMNT. oup.commdpi.com In numerous plant species, including Erythroxylum coca and lima bean (Phaseolus lunatus), treatment with jasmonic acid has been shown to significantly increase the emission of DMNT. oup.commdpi.com The JA signaling pathway is therefore considered a key, general regulator controlling the generation and release of terpenoid defense compounds. nih.govnih.gov

The Alamethicin-induced Pathway provides a more specific induction profile for DMNT. Alamethicin (ALA), a peptide mixture from the fungus Trichoderma viride, acts as a potent elicitor of volatile biosynthesis in plants like the lima bean. usda.govoup.compnas.org Interestingly, while alamethicin treatment does induce DMNT production, the resulting volatile blend is significantly less complex than that induced by general herbivory or direct JA application. The emitted blend often consists almost exclusively of the homoterpenes DMNT, 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), and methyl salicylate (B1505791). usda.govoup.com

Research demonstrates that the alamethicin pathway operates principally through the octadecanoid cascade, the same pathway that produces jasmonic acid. oup.compnas.org Alamethicin treatment causes a significant (e.g., 20-fold) increase in endogenous JA levels. oup.compnas.orgpnas.org However, alamethicin also causes a massive (e.g., 90-fold) upregulation of the salicylic (B10762653) acid (SA) pathway. oup.compnas.org This concurrent activation of the SA pathway interferes with the JA signaling cascade at a point downstream of the intermediate 12-oxophytodienoic acid. usda.govoup.compnas.org This cross-talk between the two defense pathways effectively curtails the production of other jasmonate-induced terpenoids, leading to a highly simplified volatile output dominated by DMNT and TMTT. usda.govoup.com

Further studies using isotope ratio mass spectrometry have revealed another layer of complexity. In lima bean, insect feeding was found to induce DMNT biosynthesis predominantly via the cytosolic mevalonic acid (MVA) pathway. In contrast, induction by alamethicin stimulated DMNT synthesis primarily through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, highlighting a dynamic allocation of resources depending on the nature of the elicitor. nih.gov

Table 1: Comparison of Jasmonic Acid and Alamethicin Induction Pathways for DMNT

| Feature | Jasmonic Acid (JA) Pathway | Alamethicin (ALA) Induced Pathway |

|---|---|---|

| Primary Trigger | Herbivore feeding, mechanical wounding | Fungal elicitor (Alamethicin) |

| Key Signaling Molecule | Jasmonic acid and its conjugates (e.g., JA-Ile) | Alamethicin, leading to increased internal JA and SA |

| Resulting Volatile Profile | Complex blend of monoterpenes, sesquiterpenes, and homoterpenes (including DMNT) oup.commdpi.com | Simple blend, primarily DMNT, TMTT, and methyl salicylate usda.govpnas.org |

| Interaction with Other Pathways | Primary defense pathway against herbivores | Causes massive upregulation of the Salicylic Acid (SA) pathway, which interferes with the JA pathway usda.govoup.com |

| Primary Isoprenoid Pathway Utilized (in Lima Bean) | Mevalonic Acid (MVA) Pathway (when induced by insects) nih.gov | Methylerythritol Phosphate (MEP) Pathway nih.gov |

Transcriptional and Post-transcriptional Control of Biosynthetic Genes

The induction of DMNT synthesis via signal transduction pathways culminates in the regulation of gene expression. This control is exerted at both the transcriptional level, governing the synthesis of messenger RNA (mRNA) from a DNA template, and the post-transcriptional level, which involves the modification and regulation of that mRNA.

Transcriptional Control of DMNT biosynthesis primarily involves the upregulation of genes encoding the necessary enzymes. The synthesis of DMNT is a two-step process: first, a terpene synthase (TPS) produces the C15 alcohol precursor, (E)-nerolidol, from farnesyl diphosphate (FPP). mdpi.com Second, a cytochrome P450 monooxygenase (P450) catalyzes the oxidative cleavage of (E)-nerolidol to produce the final C11 DMNT compound. mdpi.comnih.govdntb.gov.ua

Key P450 enzymes have been identified in different species. In Arabidopsis thaliana, the enzyme CYP82G1 is responsible for converting both (E)-nerolidol to DMNT and its C20 analog, (E,E)-geranyllinalool, to TMTT. nih.govpnas.org In maize (Zea mays), this function is carried out by two distinct P450s, with CYP92C5 primarily responsible for converting (E)-nerolidol to DMNT. oup.comresearchgate.net

The expression of these P450 genes is highly regulated. In Arabidopsis, the herbivore-induced expression of CYP82G1 is tightly coordinated with the expression of the precursor-forming geranyllinalool synthase gene. pnas.orgpnas.org This co-expression is dependent on the F-box protein COI1, a master regulator in the jasmonate signaling pathway, linking the signal directly to the transcriptional activation of the biosynthetic genes. nih.govpnas.org

Various families of transcription factors (TFs), which are proteins that bind to specific DNA sequences to control the rate of transcription, are known to regulate terpenoid biosynthesis, including the WRKY, MYB, AP2/ERF, and bHLH families. nih.govmdpi.com For instance, research in birch (Betula platyphylla) has shown that the transcription factor BpWRKY6 directly binds to the promoter of BpCYP82G1, activating its expression and leading to increased TMTT production. researchgate.net Similar mechanisms are expected to control the expression of CYP92C5 in maize and CYP82G1 in Arabidopsis in response to stimuli that trigger DMNT release.

Table 2: Key Genes and Regulators in DMNT Biosynthesis

| Component | Name/Family | Function | Plant Species Example |

|---|---|---|---|

| Biosynthetic Genes (P450s) | CYP82G1 | Catalyzes oxidative cleavage of (E)-nerolidol to DMNT. pnas.org | Arabidopsis thaliana |

| CYP92C5 | Catalyzes oxidative cleavage of (E)-nerolidol to DMNT. oup.com | Zea mays (Maize) | |

| Transcriptional Regulators | COI1 | F-box protein, master regulator in JA signaling required for induced CYP82G1 expression. nih.govpnas.org | Arabidopsis thaliana |

| WRKY, MYB, ERF TFs | Transcription factor families that bind to gene promoters to regulate terpenoid synthesis. mdpi.comresearchgate.net | Various (e.g., Birch, Tea Plant) | |

| Post-transcriptional Regulators | microRNAs (miRNAs) | Small non-coding RNAs that bind to mRNA, leading to its degradation or translational repression. nih.govmdpi.com | General mechanism in plants |

Post-transcriptional Control adds another layer of regulation. This level of control often involves microRNAs (miRNAs), which are short, non-coding RNA molecules of about 20-24 nucleotides. oup.com MiRNAs function by binding to complementary sequences on target mRNA molecules. This binding typically results in the cleavage of the target mRNA or the inhibition of its translation into a protein, effectively down-regulating gene expression after the transcription process has already occurred. nih.govmdpi.com

While a specific miRNA that targets CYP82G1 or CYP92C5 has not yet been definitively identified, the involvement of miRNAs in regulating terpenoid biosynthesis is increasingly reported. mdpi.com Studies in various plants have shown that miRNAs can target key enzymes in both the upstream MVA and MEP pathways as well as downstream P450s. mdpi.com For example, a study on Indian sandalwood (Santalum album) identified numerous miRNAs that target genes in the sesquiterpene pathway. A negative correlation was observed between the abundance of specific miRNAs and their target transcripts, including cytochrome P450 reductase, an essential partner for P450 enzyme activity. nih.gov This evidence strongly suggests that post-transcriptional gene silencing by miRNAs is a conserved mechanism that likely contributes to the fine-tuning and rapid modulation of DMNT biosynthesis in response to environmental cues. mdpi.commdpi.com

Chemical Synthesis and Derivatization of 2,6 Dimethylnona 1,3,7 Triene

Established Synthetic Methodologies for 2,6-Dimethylnona-1,3,7-triene

The synthesis of this compound can be achieved through various strategies, including biomimetic approaches involving oxidative cleavage and the utilization of common terpenoid precursors, as well as classic organic chemistry reactions like palladium-catalyzed cross-coupling.

Oxidative Cleavage Strategies

In nature, the biosynthesis of (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) involves an oxidative cleavage mechanism. chemsynthesis.com This process starts from a C15 sesquiterpenoid precursor, farnesyl diphosphate (B83284) (FDP). The biosynthesis proceeds through the conversion of FDP to the intermediate alcohol, (E)-nerolidol. Subsequently, this intermediate undergoes oxidative degradation, a process catalyzed by specific cytochrome P450 enzymes, which cleaves a four-carbon unit from the molecule to yield the C11 compound, DMNT. chemsynthesis.com This natural strategy highlights that the core structure of the target molecule can be obtained by selectively breaking carbon-carbon bonds in a larger, readily available precursor.

Terpenoid Precursor Utilization in Synthesis

The biosynthesis of terpenoids, including DMNT, originates from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). chemsynthesis.comnih.gov These precursors are generated via two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. chemsynthesis.com Through the action of prenyltransferase enzymes, these C5 units are condensed to form larger precursors like geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FDP, C15). nih.gov

Stable isotope labeling studies have confirmed that the biosynthesis of DMNT specifically utilizes the C15 precursor FDP. chemsynthesis.com The pathway involves the initial formation of (E)-nerolidol from FDP, which is then subjected to oxidative cleavage to produce the final C11 triene. chemsynthesis.com This reliance on a common and central terpenoid precursor demonstrates an efficient and integrated approach to generating structural diversity in natural products.

Hydroboration and Palladium-Catalyzed Cross-Coupling Approaches

Beyond biomimetic routes, standard organic synthesis provides powerful tools for constructing this compound. Palladium-catalyzed cross-coupling reactions are particularly effective for forming the carbon-carbon bonds that define the molecule's backbone. A notable example is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst.

The synthesis can be designed to couple smaller fragments, for instance, by reacting a vinyl boronate with a vinyl halide. The required vinyl boronate can be prepared via the hydroboration of an alkyne. nih.govmolport.com This two-step sequence, involving hydroboration followed by a palladium-catalyzed cross-coupling, offers a high degree of control over the geometry of the resulting double bonds, which is crucial for the stereoselective synthesis of specific isomers of the target triene. pherobase.comresearchgate.net This methodology allows for the convergent and flexible assembly of the nonatriene skeleton from simpler starting materials.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves strategic structural modifications to alter the compound's properties. These modifications often focus on introducing oxygen-containing functional groups.

Structural Modifications and Design Principles

The design of analogues for a triene like this compound typically revolves around several key principles. These include altering the carbon skeleton, modifying the position or geometry of the double bonds, and introducing new functional groups. The goal of these modifications is often to probe structure-activity relationships or to create new molecules with potentially enhanced or different biological activities.

Introducing functional groups such as hydroxyls, ethers, or esters can significantly change the polarity, volatility, and reactivity of the parent molecule. For example, converting one of the terminal methyl groups to a primary alcohol creates a site for further derivatization, such as esterification or etherification, leading to a diverse library of related compounds.

Synthesis of Oxygenated Derivatives

While specific, detailed synthetic procedures for the oxygenated derivatives of this compound are not extensively documented in readily available literature, their synthesis can be projected based on standard organic chemistry transformations.

2,6-Dimethylnona-2,6,8-trien-1-ol: The synthesis of this primary alcohol would likely involve the oxidation of a suitable precursor or the coupling of smaller, functionalized building blocks.

9-Methoxy-4,8-dimethylnona-1,3,7-triene: This methoxy (B1213986) derivative could be prepared from the corresponding alcohol (e.g., 2,6-Dimethylnona-1,3,7-trien-9-ol) via a Williamson ether synthesis, using a methylating agent like methyl iodide in the presence of a base.

(((2E,6E)-2,6-Dimethylnona-2,6,8-trien-1-yl)oxy)cyclohexane: This cyclohexyl ether could be synthesized from the parent alcohol, 2,6-Dimethylnona-2,6,8-trien-1-ol, and a cyclohexyl halide or tosylate under basic conditions.

2,6-Dimethylnona-2,6,8-trien-1-yl acetate (B1210297): The synthesis of this acetate ester would typically involve the acetylation of the corresponding alcohol, 2,6-Dimethylnona-2,6,8-trien-1-ol. Standard acetylation methods include reaction with acetyl chloride or acetic anhydride, often in the presence of a base like pyridine, or an esterification reaction with acetic acid under acidic catalysis. google.com

The following table summarizes the proposed synthetic approaches for these derivatives.

| Derivative Name | Parent Compound | Key Transformation |

| 2,6-Dimethylnona-2,6,8-trien-1-ol | - | Oxidation/Coupling |

| 9-Methoxy-4,8-dimethylnona-1,3,7-triene | Corresponding Alcohol | Williamson Ether Synthesis |

| (((2E,6E)-2,6-Dimethylnona-2,6,8-trien-1-yl)oxy)cyclohexane | 2,6-Dimethylnona-2,6,8-trien-1-ol | Etherification |

| 2,6-Dimethylnona-2,6,8-trien-1-yl acetate | 2,6-Dimethylnona-2,6,8-trien-1-ol | Acetylation/Esterification |

Spectroscopic and Advanced Analytical Characterization of 2,6 Dimethylnona 1,3,7 Triene in Research

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a volatile compound like 2,6-dimethylnona-1,3,7-triene, both gas and liquid chromatography, often coupled with mass spectrometry, are invaluable tools.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. It is recognized as a highly suitable method for determining the composition of complex mixtures of volatile organic compounds (VOCs). researchgate.net In the context of this compound, which is a volatile terpene-like compound, GC-MS offers high chromatographic resolution and sensitive, compound-specific detection. nih.gov This technique is instrumental in identifying and quantifying the compound in various matrices, particularly in the analysis of plant volatiles. nih.govnih.gov

The process involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The separation of compounds is based on their different affinities for the stationary phase coating the column and their respective volatilities. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Research in plant metabolomics frequently utilizes GC-MS to profile a wide array of chemically diverse compounds, including terpenes and other VOCs. springernature.com For instance, studies on the volatile constituents of various plants have successfully identified numerous terpenoid compounds, which are often the main components of the plant's scent profile. nih.govresearchgate.net The identification of this compound in such complex mixtures is facilitated by comparing its mass spectrum and retention time with those of authentic standards or with established libraries like the NIST Mass Spectral Library. nist.gov

| Analytical Aspect | Description | Relevance to this compound |

|---|---|---|

| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Effective for separating the volatile this compound from other plant-emitted VOCs. |

| Sample Type | Volatile and semi-volatile organic compounds from various sources (e.g., plant headspace, essential oils). researchgate.net | Ideal for analyzing air samples containing emissions of this compound. |

| Identification | Based on matching the compound's mass spectrum and retention index to reference data. nist.gov | Allows for confident identification of this compound in complex biological samples. |

| Quantification | Achieved by measuring the peak area and comparing it to the response of a known concentration of a standard. | Enables the determination of the concentration of this compound in a given sample. |

While GC-MS is the go-to technique for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is indispensable for the analysis of non-volatile and thermally labile molecules. In the study of this compound, LC-MS is particularly useful for investigating its potential non-volatile precursors. Terpenes are biosynthesized from simpler precursors, and understanding these pathways can provide insights into the regulation of their production. creative-proteomics.com

LC-MS separates compounds in a liquid mobile phase as they pass through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the compounds between the two phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification. The development of interfaces like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has been crucial in coupling LC with MS. thermofisher.comconsensus.app

In terpene analysis, LC-MS can be used for the structural elucidation of terpene precursors and their metabolites. creative-proteomics.com For example, research on the biosynthesis of other complex natural products has demonstrated the power of LC-MS in identifying and characterizing intermediate compounds in a metabolic pathway. nih.gov By analyzing plant extracts, researchers can identify glycosidically bound forms or other non-volatile derivatives that may act as precursors to the volatile this compound, which can be released through enzymatic or chemical processes.

| Analytical Aspect | Description | Relevance to this compound Research |

|---|---|---|

| Principle | Separation in a liquid mobile phase based on interactions with a stationary phase, followed by mass-based detection. | Allows for the analysis of potential non-volatile precursors of this compound that are not amenable to GC-MS. |

| Sample Type | Non-volatile, polar, and thermally labile compounds in liquid extracts. researchgate.net | Suitable for analyzing plant extracts to identify biosynthetic precursors. |

| Ionization | Soft ionization techniques like ESI and APCI are used to generate ions with minimal fragmentation. thermofisher.com | Preserves the molecular ion of the precursor compounds, aiding in their identification. |

| Application | Metabolomics, pathway elucidation, and quantification of non-volatile compounds. creative-proteomics.com | Key for studying the biosynthetic origins of this compound. |

Advanced Mass Spectrometry for Real-time Kinetics

Understanding the dynamics of volatile emissions is critical in fields like atmospheric chemistry and chemical ecology. Advanced mass spectrometry techniques that offer real-time analysis are essential for studying the kinetics of compounds like this compound.

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a highly sensitive analytical technique used for the real-time monitoring of volatile organic compounds (VOCs). frontiersin.org This method is particularly valuable for studying the dynamic emission of biogenic VOCs from plants in response to various stimuli. nih.govscienceopen.com The technique relies on soft chemical ionization, where protonated water molecules (H₃O⁺) transfer a proton to VOCs with a higher proton affinity than water. h-brs.de This process results in the formation of protonated molecular ions, which are then detected by a time-of-flight mass spectrometer. scienceopen.com

The high mass resolution and sensitivity of PTR-ToF-MS allow for the unambiguous identification and quantification of a wide range of VOCs, even at very low concentrations. frontiersin.orgscienceopen.com This is crucial for tracking the emission kinetics of specific compounds like this compound. For instance, researchers can monitor how the emission of this compound changes over time in response to factors such as wounding, herbivore attack, or changes in light conditions. nih.gov The real-time nature of PTR-ToF-MS provides a continuous stream of data, enabling the study of rapid changes in volatile emission profiles. nih.govresearchgate.net

| Analytical Aspect | Description | Relevance to this compound Emission Studies |

|---|---|---|

| Principle | Soft chemical ionization via proton transfer from H₃O⁺, followed by high-resolution time-of-flight mass analysis. h-brs.de | Allows for real-time, online monitoring of this compound emissions without fragmentation. |

| Temporal Resolution | Provides data on a timescale of seconds to minutes, capturing dynamic emission processes. nih.gov | Enables the study of the kinetics of this compound release in response to environmental changes. |

| Sensitivity | Capable of detecting VOCs at parts-per-trillion (ppt) levels. | Crucial for detecting trace amounts of this compound in the atmosphere or from biological sources. |

| Application | Environmental science, atmospheric chemistry, plant physiology, food and flavor science. frontiersin.orgionicon.com | Ideal for investigating the ecological role and atmospheric impact of this compound emissions. |

Computational Studies and Theoretical Investigations of 2,6 Dimethylnona 1,3,7 Triene

Quantum Chemical Calculations for Conformational Analysis

For an acyclic molecule with multiple rotatable single bonds, such as 2,6-dimethylnona-1,3,7-triene, a systematic conformational search is necessary to locate all energy minima. libretexts.org Methods like the B3LYP or M06-2X functionals, combined with a suitable basis set (e.g., 6-31G(d,p) or larger), are commonly employed for geometry optimization and frequency calculations to confirm that the identified structures are true minima. scispace.comnrel.gov

A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers. The relative energies of these conformers would be influenced by steric hindrance and torsional strain around the single bonds. scribd.comchemistrysteps.com The Boltzmann distribution, calculated from these relative energies, would provide the probability of finding the molecule in each conformation at a given temperature. This information is critical for interpreting experimental data, such as NMR spectra, and for selecting the most relevant conformer for further studies like reaction mechanism simulations or docking. nih.gov

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angles (°) |

|---|---|---|---|

| 1 | 0.00 | 45.2 | C1-C2-C3-C4: 178.5 |

| 2 | 0.50 | 20.1 | C1-C2-C3-C4: -65.2 |

| 3 | 0.85 | 10.5 | C4-C5-C6-C7: 175.0 |

| 4 | 1.20 | 5.3 | C4-C5-C6-C7: 70.1 |

| 5 | 1.50 | 3.0 | C6-C7-C8-C9: -170.8 |

Molecular Dynamics Simulations for Reaction Mechanisms

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into reaction mechanisms that are not accessible from static quantum chemical calculations alone. acs.org For this compound, MD simulations could be employed to investigate its role in various chemical transformations, such as its biosynthesis or degradation pathways. rsc.orgmdpi.com

In a typical MD simulation, the molecule is placed in a simulated environment, such as a solvent box, and the classical equations of motion are solved for all atoms in the system. acs.org This allows for the observation of molecular motions, conformational changes, and interactions with other molecules over time. When combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, it is possible to model chemical reactions explicitly by treating the reacting parts of the system with a higher level of theory.

For instance, the biosynthesis of some pheromones involves enzymatic reactions. pnas.orgnih.govresearchgate.net An MD simulation could model the behavior of this compound within the active site of a hypothetical terpene synthase, revealing how the enzyme guides the substrate into a reactive conformation. nih.gov Furthermore, simulations could explore the stability of proposed reaction intermediates and the energy barriers associated with different reaction pathways, such as oxidation or isomerization, which are common in terpenoid metabolism. mdpi.com

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM General Force Field (CGenFF) |

| Solvent Model | TIP3P Water |

| System Size | ~50,000 atoms |

| Simulation Time | 100 ns |

| Temperature | 310 K |

| Pressure | 1 atm |

In Silico Enzyme-Substrate Docking and Interaction Studies

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netpreprints.org This method is widely used in drug discovery and for understanding enzyme-substrate interactions. nih.gov For this compound, which may function as a pheromone or a precursor in biological systems, docking studies could identify potential protein targets and elucidate the molecular basis of its biological activity. nih.gov

The process involves placing the ligand (this compound) into the binding site of a receptor (e.g., a terpene synthase or a pheromone-degrading enzyme) and using a scoring function to estimate the binding affinity. mdpi.comucdavis.edu The results can reveal the most likely binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. ucdavis.edu

A hypothetical docking study could investigate the binding of this compound to a putative terpene synthase. tum.de The results might indicate that the flexible acyclic structure of the ligand allows it to adopt a specific conformation within the enzyme's active site, positioning it for a catalytic transformation. digitellinc.comnih.govacs.org The binding energy and the nature of the interactions with active site residues would provide valuable information for understanding the enzyme's substrate specificity and for designing experiments to probe the function of these residues. ucdavis.edu

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -7.8 | Trp154, Phe230 | Hydrophobic |

| 2 | -7.5 | Tyr89, Leu150 | Hydrophobic |

| 3 | -7.2 | Val121, Ile226 | van der Waals |

| 4 | -6.9 | Ser90 | Hydrogen Bond (with water) |

| 5 | -6.5 | Ala153, Met229 | Hydrophobic |

Chemical Reactivity and Transformation Studies of 2,6 Dimethylnona 1,3,7 Triene

Olefinic Reactivity of the Triene System

The presence of multiple carbon-carbon double bonds, particularly the conjugated diene moiety, is the primary determinant of the reactivity of 2,6-dimethylnona-1,3,7-triene.

While specific studies on the polymerization of this compound are not extensively documented in the literature, its structural similarity to other polymerizable terpenes suggests its potential to undergo such reactions. Terpenes containing conjugated diene systems, such as β-myrcene and β-farnesene, are known to be valuable bio-based monomers for the synthesis of rubbers and thermoplastic elastomers. researchgate.net These polymerizations can proceed through various mechanisms, including anionic, cationic, and coordination polymerization. researchgate.net

The conjugated diene structure within this compound could potentially allow for 1,4-polymerization, leading to the formation of polymers with unique microstructures and properties. Coordinative chain transfer polymerization (CCTP) using catalyst systems like neodymium-based Ziegler/Natta catalysts has been successfully employed for the polymerization of terpene monomers like β-myrcene. mdpi.com This technique allows for the synthesis of polymers with controlled molecular weights and stereochemistry. Given the structural similarities, it is plausible that this compound could also be polymerized using similar catalytic systems.

Table 1: Polymerization Potential of Terpene Monomers

| Terpene Monomer | Polymerization Methods | Resulting Polymer Type | Reference |

| β-Myrcene | Anionic, CCTP | Poly(myrcene) - a bio-based rubber | researchgate.netmdpi.com |

| β-Farnesene | Anionic | Poly(farnesene) - a bio-based elastomer | researchgate.net |

| α-Pinene | Cationic, Radical | Low molecular weight polymers | nih.gov |

| Limonene | Cationic, Radical | Low molecular weight polymers | nih.gov |

The unsaturated nature of this compound makes it susceptible to oxidation by various reagents, a common characteristic of terpenes. researchgate.net Oxidation can lead to the formation of a variety of oxygenated derivatives, including alcohols, aldehydes, ketones, and epoxides. The specific products formed depend on the oxidizing agent and reaction conditions.

Studies on the oxidation of other acyclic monoterpenes provide insights into the potential oxidative transformations of this compound. For instance, permanganate-periodate oxidation has been shown to cleave the double bonds of acyclic monoterpenes, yielding predictable products that can be used for identification. canada.ca In the case of this compound, such an oxidation would be expected to cleave the double bonds at the 1,3 and 7 positions.

Atmospheric oxidation is also a significant transformation pathway for volatile terpenes. Reactions with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•) can lead to the formation of secondary organic aerosols (SOA). uni-koeln.de The conjugated triene system in this compound would be particularly reactive towards these oxidants.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is an important consideration, particularly in asymmetric synthesis or when chiral reagents are involved. The molecule itself possesses stereoisomers, namely the (E) and (Z) isomers at the 3-position double bond. nist.govnist.gov

Reactions at the double bonds can lead to the formation of new stereocenters. The stereochemical outcome of such reactions (e.g., syn- or anti-addition) would depend on the reaction mechanism and the reagents used. For instance, epoxidation of the double bonds could lead to the formation of diastereomeric epoxides. Lipase-mediated kinetic resolution is a common strategy for the stereoselective synthesis of terpenoids, allowing for the preparation of enantiomerically enriched chiral building blocks. mdpi.com Such biocatalytic approaches could potentially be applied to reactions involving this compound or its derivatives to achieve high stereoselectivity.

Mechanistic Investigations of Degradation Pathways

A key degradation pathway for this compound is its formation through the oxidative degradation of the C15-sesquiterpene alcohol, (E)-nerolidol. nih.govnih.gov This biosynthetic pathway is catalyzed by cytochrome P450 monooxygenases. nih.gov This process involves the cleavage of the (E)-nerolidol carbon skeleton to yield the C11 homoterpene and a C4 fragment. capes.gov.br

Table 2: Biosynthetic Degradation Pathway of (E)-Nerolidol to DMNT

| Precursor | Enzyme | Product | Byproduct | Reference |

| (E)-Nerolidol | Cytochrome P450 Monooxygenase | (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) | C4 fragment | nih.govnih.govcapes.gov.br |

Beyond its biosynthesis, the degradation of this compound in the environment is expected to be driven by its olefinic reactivity. As mentioned in the oxidation section, atmospheric degradation initiated by oxidants like O₃ and •OH is a likely pathway. These reactions would proceed through the formation of radical intermediates, leading to a cascade of reactions that break down the molecule into smaller, more oxidized products. uni-koeln.de

Redox Transformations

Redox transformations of this compound would primarily involve the oxidation and reduction of its carbon-carbon double bonds. Oxidation reactions, as discussed previously, represent a major class of redox transformations for this compound.

Reduction of the triene system can also be envisioned. Catalytic hydrogenation using transition metal catalysts (e.g., Pd, Pt, Ni) would be expected to saturate the double bonds, yielding 2,6-dimethylnonane. The selectivity of the hydrogenation, i.e., which double bonds are reduced preferentially, would depend on the catalyst and reaction conditions. Due to the conjugated nature of the 1,3-diene system, 1,4-addition of hydrogen is a possible outcome, which could lead to a mixture of products.

Ecological Roles and Inter Organismal Interactions of 2,6 Dimethylnona 1,3,7 Triene

Plant-Insect Interactions

2,6-Dimethylnona-1,3,7-triene plays a pivotal role in mediating the interactions between plants and insects, primarily as a component of the plant's defense system.

Herbivore-Induced Plant Volatiles (HIPVs)

This compound is a well-documented herbivore-induced plant volatile (HIPV). nih.gov Its production is not typically a continuous process but is actively synthesized and released by many plants in response to damage caused by herbivorous insects and spider mites. This inducible nature makes it a key signal in plant defense responses. The emission of this compound has been observed in a diverse range of plant species, including lima bean, cucumber, cotton, and maize, following feeding by various herbivores. For instance, the leaves of Basella alba have been shown to emit this compound as a major volatile component specifically in response to herbivory, but not upon fungal infection. nih.gov Similarly, alligatorweed (Alternanthera philoxeroides) releases this compound when infested by the alligator weed flea beetle (Agasicles hygrophila). nih.gov Research indicates that simple mechanical wounding is generally insufficient to trigger the same level of emission as sustained herbivore feeding, highlighting the specificity of this defense response.

Attraction of Natural Enemies of Herbivores (e.g., parasitoid wasps, predatory mites, lacewings)

One of the most significant ecological functions of this compound is its role in indirect plant defense by attracting the natural enemies of the attacking herbivores. This "cry for help" recruits predators and parasitoids that can help to reduce herbivore pressure.

Numerous studies have demonstrated the attraction of various beneficial arthropods to blends of plant volatiles that include this compound. While it may have a weak or no attractive effect on its own, it often acts synergistically with other volatiles to guide natural enemies to their prey.

Table 1: Natural Enemies Attracted to Volatile Blends Containing this compound

| Natural Enemy | Type | Herbivorous Prey/Host |

| Phytoseiulus persimilis | Predatory Mite | Two-spotted spider mite (Tetranychus urticae) |

| Neoseiulus womersleyi | Predatory Mite | Spider mites |

| Cotesia marginiventris | Parasitoid Wasp | Lepidopteran larvae |

| Microplitis croceipes | Parasitoid Wasp | Lepidopteran larvae |

| Chrysopa phyllochroma | Lacewing | Generalist predator of soft-bodied insects |

| Deraeocoris brevis | Predatory Bug | Various pests in orchards, including pear psylla |

| Orius tristicolor | Predatory Bug | Generalist predator |

| Geocoris pallens | Predatory Bug | Generalist predator |

| Anthocoris nemoralis | Predatory Bug | Generalist predator |

| Hoverflies (Syrphidae) | Larval Predators | Aphids and other soft-bodied insects |

Data compiled from multiple sources. pherobank.comnih.gov

For example, the predatory mite Phytoseiulus persimilis is a well-documented natural enemy of the two-spotted spider mite and is strongly attracted to the volatile blend released by infested plants, of which this compound is a key component. Similarly, certain species of lacewings, such as Chrysopa phyllochroma, are attracted to specific concentrations of this compound, which can also promote oviposition. nih.gov

Influence on Herbivore Behavior

Beyond attracting natural enemies, this compound can also directly influence the behavior of herbivores. In some contexts, it can act as a repellent, deterring herbivores from feeding or laying eggs. researchgate.net For example, it has been reported to impede the oviposition of the whitefly Bemisia tabaci. researchgate.net

Conversely, for some specialist herbivores, this compound can act as an attractant, guiding them to their host plants. The specialist beetle Agasicles hygrophila uses this compound, in conjunction with other volatiles like (Z)-3-hexenol, for host discrimination. nih.gov Additionally, in maize seedlings infested with the Asian corn borer, this compound was found to attract the larvae of this pest. researchgate.net

Plant-Plant Communication and Defense Priming

This compound also functions as an airborne signal in plant-plant communication, warning neighboring plants of potential threats. nih.gov

Induction of Defense Responses in Neighboring Plants (e.g., Sporamin protease inhibitor activity)

When released by a herbivore-damaged plant, this compound can be perceived by undamaged neighboring plants. nih.gov This perception can "prime" the defense systems of the receiving plants, leading to a faster and stronger response upon subsequent herbivore attack. nih.gov This priming can involve the induction of various defense mechanisms. nih.gov

A notable example of this is the induction of protease inhibitors in sweet potato (Ipomoea batatas). researchgate.net Exposure to this compound can trigger the production of these anti-digestive proteins, which make the plant less palatable and nutritious for herbivores. researchgate.net This response has been observed to be independent of the jasmonic acid signaling pathway in some cases. researchgate.net Similar defense-inducing effects have been noted in tea cultivars (Camellia sinensis). researchgate.net

Emission Dynamics and Environmental Factors

The release of this compound is a dynamic process influenced by both the nature of the herbivory and various environmental factors.

The type of herbivore and its feeding activity can significantly impact the quantity and timing of the compound's emission. Furthermore, environmental conditions play a crucial role. For instance, studies have shown that the emission of this volatile can be severely impaired during the night or in dark conditions. nih.gov However, upon the restoration of light, a strong burst of terpene release, including this compound, can be observed from plants that have been exposed to herbivore-induced volatiles. nih.gov This suggests a diurnal rhythm in its emission, which is likely linked to the plant's metabolic activity and the regulation of biosynthetic pathways. nih.gov

Diel Rhythms of Emission

The release of this compound by plants is often not constant but follows a distinct daily cycle, influenced by the plant's internal circadian clock. nih.govresearchgate.netresearchgate.net This rhythmic emission is a strategic adaptation, likely to coincide with the activity periods of herbivores or the natural enemies of those herbivores. mdpi.com

Research on cotton plants (Gossypium hirsutum) damaged by beet armyworm larvae demonstrates a pronounced diurnal pattern in the emission of acyclic terpenes, including this compound. nih.govresearchgate.net The release of these compounds is significantly higher during the photophase (daylight hours), with emissions peaking strongly in the late afternoon. nih.govresearchgate.net Conversely, emission levels are relatively low during the scotophase (night). nih.gov This cyclical pattern is robust and continues even after the herbivorous larvae have been removed, although the quantity of volatiles released is somewhat diminished. nih.gov

A similar circadian rhythm is observed in the floral emissions of Rhus chinensis. plos.orgnih.gov The floral scent, which contains this compound, is released in greater amounts during the day, with the peak emission occurring in the late afternoon, around 18:00. plos.orgplos.orgresearchgate.net Studies monitoring volatile emissions from hybrid poplar trees during feeding by forest tent caterpillars also report diurnal emissions of terpenoid volatiles. nih.gov

| Plant Species | Emission Pattern | Peak Emission Time | Inducing Factor | Source(s) |

|---|---|---|---|---|

| Cotton (Gossypium hirsutum) | Diurnal | Late Afternoon | Herbivory (Beet Armyworm) | nih.govresearchgate.net |

| Rhus chinensis | Diurnal (Circadian) | Late Afternoon (18:00) | Flowering | plos.orgnih.govplos.org |

| Hybrid Poplar (Populus trichocarpa x deltoides) | Diurnal | Correlated with temperature | Herbivory (Forest Tent Caterpillar) | nih.gov |

Species-Specific Emission Profiles in Plants

This compound is a common herbivore-induced plant volatile (HIPV) emitted by a wide array of plant species as a defense signal. nih.govoup.com However, the specific context and composition of its emission vary between different plants.

Maize (Zea mays): This species is a well-documented producer of this compound in response to caterpillar feeding. nih.govnih.govresearchgate.net Certain maize landraces have even been shown to release this compound in response to the mere deposition of insect eggs, indicating a highly sensitive defense trigger. nih.gov

Cotton (Gossypium hirsutum): When attacked by herbivores such as the beet armyworm or Helicoverpa zea, cotton plants release significant quantities of this compound. nih.govresearchgate.netresearchgate.net

Birch Species: Both mountain birch (Betula pubescens) and dwarf birch (Betula glandulosa) emit this compound when subjected to real or simulated herbivory by moth larvae. oup.comnih.govresearchgate.net In mountain birch, it is one of the most responsive compounds to herbivore damage. oup.com

Sweet Potato (Ipomoea batatas): Herbivore damage induces the emission of this compound, which not only serves as a direct defense but also acts as an airborne signal to trigger defense responses in nearby, undamaged sweet potato plants. researchgate.net

Tea (Camellia sinensis): This compound is recognized as an important info-chemical that can induce defense responses in tea plants. researchgate.net

Rhus chinensis: The floral aroma of this plant contains this compound as a primary component among its olefinic volatiles. plos.orgplos.org

Apple (Malus spp.) and Lima Bean (Phaseolus lunatus): Both apple and lima bean plants are known to produce this compound as part of their volatile blend, typically in response to herbivore elicitors. oup.comthegoodscentscompany.com

Alternanthera philoxeroides: Extensive analysis of the volatiles released by this invasive plant when damaged by its biological control agent, Agasicles hygrophila, did not identify this compound, although the related homoterpene TMTT was detected. nih.govmdpi.comresearchgate.net

| Plant Species | Common Name | Emission Context | Source(s) |

|---|---|---|---|

| Zea mays | Maize | Herbivory, Insect Egg Deposition | nih.govnih.govnih.gov |

| Gossypium hirsutum | Cotton | Herbivory | nih.govresearchgate.netresearchgate.net |

| Betula pubescens | Mountain Birch | Herbivory | oup.comnih.gov |

| Betula glandulosa | Dwarf Birch | Simulated Herbivory | researchgate.net |

| Ipomoea batatas | Sweet Potato | Herbivory, Plant-Plant Signaling | researchgate.net |

| Camellia sinensis | Tea | Defense Induction | researchgate.net |

| Rhus chinensis | Chinese Sumac | Floral Scent | plos.orgplos.org |

| Malus spp. | Apple | General Volatile Profile | thegoodscentscompany.com |

| Phaseolus lunatus | Lima Bean | Herbivory | oup.com |

Influence of Environmental Stressors on Emission

The production and release of this compound can be modulated by abiotic environmental factors, particularly those associated with geographic location, such as elevation.

Warming: In experimental setups examining the effects of warming on dwarf birch in tundra ecosystems, increased temperature was primarily associated with higher emissions of green leaf volatiles and isoprene (B109036). researchgate.net The emission of this compound, however, was not directly increased by warming alone but was strongly induced by the presence of herbivory, regardless of the temperature treatment. researchgate.net

Co-emission with Other Homoterpenes

This compound is an acyclic C11 homoterpene, often referred to in scientific literature as DMNT. oup.com Its emission is frequently coupled with that of another key homoterpene, (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene, a C16 compound also known as TMTT. nih.gov These two compounds are among the most common volatiles released from the vegetative tissues of flowering plants following an attack by herbivores. nih.gov

The co-emission of DMNT and TMTT is a characteristic feature of the induced defense response in many plant species.

In maize , feeding by various caterpillar species prompts the simultaneous release of both DMNT and TMTT. nih.govresearchgate.net

Similarly, in cotton , herbivore damage to flower buds induces a volatile blend containing both of these homoterpenes. researchgate.net

This consistent co-emission is rooted in their shared biosynthetic origin. nih.gov Both DMNT and TMTT are synthesized through a two-step enzymatic process. The first step involves the creation of tertiary alcohol precursors—(E)-nerolidol for DMNT and (E,E)-geranyl linalool (B1675412) for TMTT. The second step involves the oxidative degradation of these alcohols by the same cytochrome P450 monooxygenase. nih.gov This common final enzymatic step provides a biochemical basis for their coordinated release as part of a complex defense signal against herbivores. nih.gov

Industrial and Synthetic Applications of 2,6 Dimethylnona 1,3,7 Triene in Materials Science and Green Chemistry

Use as a Model Compound in Chemical Research

(E)-4,8-Dimethylnona-1,3,7-triene, often abbreviated as DMNT, serves as an important model compound in chemical research, particularly in the field of polymer chemistry. Its status as a renewable monomer makes it an ideal candidate for studies aimed at developing sustainable materials. Researchers utilize DMNT to investigate the behavior of non-polar, bio-based monomers in polymerization reactions. By studying the polymerization of DMNT, scientists can gain fundamental insights into catalyst activity, reaction kinetics, and the structural properties of the resulting polymers. This knowledge is crucial for designing and optimizing polymerization processes for a broader range of renewable feedstocks, contributing to the advancement of green chemistry and the development of sustainable alternatives to petroleum-based plastics.

Coordination Polymerization Applications

Significant research has been conducted on the coordination polymerization of DMNT using various rare-earth metal catalysts. xinchem.com These studies have demonstrated the ability to produce polymers with controlled structures and properties.

For instance, fluorenyl scandium complexes, when activated by [Ph3C][B(C6F5)4] and AlⁱBu3, have been shown to be moderately active in the polymerization of DMNT. xinchem.com These catalyst systems exhibit perfect 1,2-regioselectivity, meaning the polymer chain grows exclusively at the 1 and 2 positions of the monomer's vinyl group. xinchem.com In contrast, diiminophosphinato rare-earth metal complexes can produce polymers with high trans-1,4-regioselectivity. xinchem.com

The versatility of DMNT in polymerization is further highlighted by its ability to form copolymers. Using a diiminophosphinato yttrium complex, researchers have successfully synthesized a diblock copolymer featuring one block of 3,4-polyisoprene and another of trans-1,4-poly(DMNT) in a one-pot reaction. xinchem.com The resulting poly(DMNT) can be further modified through chemical reactions. Hydrogenation of trans-1,4-poly(DMNT) yields an elastomer with a glass transition temperature (Tg) of –10°C, while epoxidation with 3-chloroperbenzoic acid converts the pendant double bonds into epoxy groups. xinchem.com

| Catalyst System | Activators | Primary Regioselectivity | Resulting Polymer/Feature | Reference |

|---|---|---|---|---|

| Pyridyl-methylene-fluorenyl scandium complex | [Ph3C][B(C6F5)4] / AlⁱBu3 | 1,2 (>99%) | Poly(DMNT) | xinchem.com |

| Half-sandwich scandium complex | [Ph3C][B(C6F5)4] / AlⁱBu3 | 1,2 (>99%) | Poly(DMNT) | xinchem.com |

| Diiminophosphinato rare-earth metal complexes | Not specified | trans-1,4 | trans-1,4-poly(DMNT) | xinchem.com |

| Diiminophosphinato yttrium complex (for copolymerization) | Not specified | trans-1,4 (for DMNT) | 3,4-polyisoprene-block-trans-1,4-poly(DMNT) | xinchem.com |

Role in Natural Product Chemistry Research

In the realm of natural product chemistry, (E)-4,8-dimethylnona-1,3,7-triene is a well-documented semiochemical, a signaling chemical used in ecological interactions. cymitquimica.com It is a common herbivore-induced plant volatile (HIPV), meaning its emission is triggered when plants are damaged by feeding insects. thegoodscentscompany.com This emission plays a crucial role in plant defense through a mechanism known as tritrophic interaction. For example, the release of DMNT can attract predatory mites and parasitoid flies that prey on the herbivorous insects, thus helping to protect the plant. thegoodscentscompany.com

The compound's role as an attractant has been explored in agricultural applications for pest management. Research has shown its effectiveness in monitoring codling moth populations in orchards, particularly when used in combination with other semiochemicals like pear esters and codlemone. thegoodscentscompany.com Its presence has been identified in the volatile profiles of numerous plants, including maize, cotton, lima beans, and grapes, highlighting its widespread importance in plant-insect communication. thegoodscentscompany.com The study of DMNT and other HIPVs is a key area of chemical ecology, providing insights into the complex chemical dialogues between plants and other organisms and offering pathways for developing environmentally benign pest control strategies. thegoodscentscompany.com

Precursor in Organic Synthesis

(E)-4,8-Dimethylnona-1,3,7-triene serves as a chemical reagent and precursor in various organic synthesis reactions. xinchem.com Its structure, which features a conjugated diene system and an additional isolated double bond, offers multiple reactive sites for chemical transformations. cymitquimica.com This makes it a versatile starting material for the preparation of more complex organic compounds. xinchem.com

The presence of multiple double bonds allows DMNT to participate in a variety of chemical reactions, such as oxidation and polymerization. cymitquimica.com In synthetic chemistry, it is regarded as a potential precursor for the synthesis of other organic molecules, including aromatic compounds and other natural products. xinchem.com The specific pathways and methodologies for these transformations depend on the desired target compound, leveraging the inherent reactivity of the triene system. xinchem.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dimethylnona-1,3,7-triene, and how are reaction conditions optimized?

- The compound is synthesized via cross-metathesis reactions using ruthenium-based catalysts (e.g., catalyst 4) under inert conditions. A typical procedure involves reacting (E)-3,7-dimethylocta-2,6-dienal with Grignard reagents in THF, followed by quenching with NH₄Cl and purification via silica gel chromatography (hexane/ethyl acetate eluent) . Reaction optimization includes tuning catalyst loading (0.5–5 mol%) and monitoring conversion via TLC or GC-MS. Yields typically exceed 75% under optimized conditions .

Q. How is the structural identity of this compound confirmed?

- Characterization relies on ¹H NMR (chemical shifts: δ 5.0–5.8 ppm for conjugated triene protons), ¹³C NMR (resonances for methyl groups at δ 15–25 ppm), and HRMS (exact mass matching C₁₁H₁₈, m/z 150.1409) . Cross-validation with NIST reference spectra (retention indices, fragmentation patterns) ensures accuracy .

Q. What role does this compound play in plant-insect interactions?

- It is a herbivore-induced plant volatile (HIPV) emitted by plants like grapevines (Vitis vinifera) during aphid (Aphis illinoisensis) infestation. This compound acts as a tritrophic signal, attracting parasitoid wasps (Cotesia spp.) that prey on herbivores . Emission levels correlate with jasmonic acid (JA) signaling pathways .

Advanced Research Questions

Q. How do experimental designs account for variability in HIPV emission across plant tissues?

- Studies use dynamic headspace collection coupled with GC-MS to profile volatiles from specific leaves or stems. For example, in Phaseolus lunatus, apical leaves emit higher quantities of this compound than basal leaves, reflecting resource allocation trade-offs . Controlled JA/MeJA treatments standardize induction across replicates .

Q. What analytical challenges arise when quantifying this compound in field studies?

- Co-emission with structurally similar volatiles (e.g., (E)-β-ocimene, linalool) requires high-resolution GC columns (e.g., DB-WAX) or tandem MS to resolve peaks . Environmental variables (temperature, light) are controlled via climate chambers to minimize confounding effects .

Q. How do contradictory findings about its ecological function inform experimental frameworks?

- While this compound attracts parasitoids in grapevines , its role in other systems (e.g., Ricinus communis) may vary due to differences in plant-predator coevolution. Researchers must include negative controls (e.g., undamaged plants) and multi-species assays to test context-dependent effects .

Q. What isotopic labeling strategies elucidate its biosynthetic pathways?

- ¹³C-labeled mevalonic acid is used to trace terpenoid biosynthesis in JA-treated plants. Inhibition of the MEP/DOXP pathway with fosmidomycin confirms its reliance on the mevalonate route in some species .

Q. How do computational models enhance understanding of its chemical reactivity?

- Density functional theory (DFT) calculates bond dissociation energies for the triene system, predicting regioselectivity in oxidation or cycloaddition reactions. These models guide catalyst design for functionalization studies .

Methodological Considerations

- Synthesis Reproducibility : Catalyst deactivation (e.g., moisture sensitivity) can reduce yields; strict anhydrous conditions are critical .

- Ecological Relevance : Field trials must account for background VOC noise using proton-transfer-reaction mass spectrometry (PTR-MS) for real-time monitoring .

- Data Contradictions : Discrepancies in emission kinetics (e.g., diurnal vs. nocturnal release) highlight the need for time-resolved sampling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.